molecular formula C10H9N3O2 B1587563 2-Amino-4-hydroxy-6-phenoxypyrimidine CAS No. 313961-69-2

2-Amino-4-hydroxy-6-phenoxypyrimidine

Cat. No.: B1587563
CAS No.: 313961-69-2
M. Wt: 203.2 g/mol
InChI Key: NEGQSDPVDSQERW-UHFFFAOYSA-N
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Description

Scope and Research Objectives for Pyrimidine (B1678525) InvestigationsResearch into pyrimidine derivatives is vast and multidisciplinary. Key objectives often include the discovery of new therapeutic agents by synthesizing novel derivatives and screening them for biological activity.nih.govresearchgate.netresearchgate.netThis involves structure-activity relationship (SAR) studies to understand how chemical modifications affect their biological targets. Another major research area is the development of new synthetic methodologies to create complex pyrimidine-containing molecules more efficiently. Furthermore, pyrimidine derivatives are investigated for their applications in materials science, agrochemicals, and as catalysts in organic reactions.

While this general information on pyrimidine derivatives is readily available, the specific data required to populate the subsequent sections of the requested article on "2-Amino-4-hydroxy-6-phenoxypyrimidine" — including detailed research findings and data tables — is absent from the scientific literature. The synthesis of related compounds, such as 2-amino-4,6-dihydroxypyrimidine (B16511), typically involves the condensation of guanidine (B92328) with a malonic acid derivative. chemicalbook.com It is plausible that a similar strategy could be employed for the target molecule, potentially using a phenoxy-substituted malonic ester. However, without published research, this remains speculative.

Due to the lack of specific research on "this compound," it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-12-8(14)6-9(13-10)15-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQSDPVDSQERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397864
Record name 2-Amino-4-hydroxy-6-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313961-69-2
Record name 2-Amino-4-hydroxy-6-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 Amino 4 Hydroxy 6 Phenoxypyrimidine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution generally more difficult than for benzene. However, the substituents on 2-Amino-4-hydroxy-6-phenoxypyrimidine play a crucial role in directing and facilitating such reactions. The amino (-NH2) and hydroxy (-OH) groups at positions 2 and 4 are strong activating groups that increase the electron density of the ring through resonance effects.

These electron-donating groups preferentially increase the nucleophilicity of the C5 position, making it the primary site for electrophilic attack. The phenoxy group at C6 also influences the ring's electron density, but the directing power of the amino and hydroxy groups is dominant. Therefore, reactions like nitration and halogenation are expected to occur selectively at the C5 position.

For instance, studies on related pyrimidine systems confirm this reactivity pattern. The nitration of 2-substituted pyrimidine-4,6-diones with a mixture of nitric and sulfuric acid typically results in substitution at the C5 position. researchgate.netmasterorganicchemistry.comnih.gov For example, 2-substituted 4,6-dihydroxypyrimidines are known to yield 5,5-dinitro derivatives under strong nitrating conditions. researchgate.net Similarly, the nitration of 2-aminopyridine, a related nitrogen-containing heterocycle, also shows substitution on the ring, guided by the activating amino group. sapub.org

Table 1: Predicted Electrophilic Substitution of this compound

Reaction Reagent Predicted Major Product
Nitration HNO₃ / H₂SO₄ 2-Amino-4-hydroxy-5-nitro-6-phenoxypyrimidine
Bromination Br₂ / Acetic Acid 2-Amino-5-bromo-4-hydroxy-6-phenoxypyrimidine

Nucleophilic Reactivity and Displacement of Substituents

Nucleophilic substitution is a more common reaction for the electron-deficient pyrimidine ring, particularly at the C2, C4, and C6 positions. In this compound, the phenoxy group at C6 is a potential leaving group that could be displaced by a strong nucleophile. However, the phenoxide anion is a relatively poor leaving group, and forcing conditions would likely be required for such a substitution.

A more common transformation in aminopyrimidines is the Dimroth rearrangement. wikipedia.org This isomerization involves a ring-opening and ring-closing sequence that effectively swaps the positions of an exocyclic and an endocyclic nitrogen atom. wikipedia.orgrsc.org For 1-alkyl-2-iminopyrimidines, this rearrangement can be facilitated by water or base. wikipedia.org In the context of this compound, under certain conditions (e.g., treatment with base), it is conceivable that a rearrangement could occur, although the specific pathway would depend on which nitrogen atom is involved in the initial ring opening. Studies on 4-aminopyrimidines have shown that such rearrangements are facile when the pyrimidine ring is activated by an electron-withdrawing group. acs.org

The hydroxy group at C4 exists in tautomeric equilibrium with its keto form, 2-amino-6-phenoxy-4(3H)-pyrimidinone. This tautomerism is a key feature of hydroxypyrimidines. wikipedia.org While direct displacement of the hydroxy/oxo group is unlikely, it can be converted into a better leaving group, such as a chloro group, to facilitate nucleophilic substitution. For example, 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloropyrimidine, which is highly reactive toward nucleophiles. nih.gov

Acid-Base Equilibria and Salt Formation

This compound possesses multiple functional groups capable of participating in acid-base reactions. The molecule has several sites for protonation (the two ring nitrogens and the exocyclic amino group) and deprotonation (the hydroxy group and, under very strong basic conditions, the amino group).

The basicity is primarily attributed to the ring nitrogen atoms and the exocyclic amino group. The pKa of protonated 2-aminopyrimidine (B69317) is approximately 3.45, indicating the basicity of the ring nitrogens. guidechem.comnih.govchemicalbook.com The acidity of the compound stems from the 4-hydroxy group, which can be deprotonated. This group exists in tautomeric equilibrium with the more stable 4-oxo (pyrimidinone) form. wikipedia.orgacs.org The pKa for the deprotonation of the N1-H in isocytosine (B10225) (2-amino-4-hydroxypyrimidine) is in the range of 9-10, similar to uracil. ttu.ee The phenoxy group is generally considered neutral.

The molecule can form salts by reacting with either acids or bases. Treatment with a strong acid would lead to protonation, likely at one of the ring nitrogens, to form a pyrimidinium salt. Reaction with a strong base would deprotonate the pyrimidinone N-H, forming a phenoxide-like salt.

Table 2: Estimated pKa Values for Ionizable Groups in this compound

Ionizable Group Type Estimated pKa Basis of Estimation
Ring Nitrogens Base (Conjugate Acid) ~3.5 Based on 2-aminopyrimidine (pKa ≈ 3.45). guidechem.comnih.gov
4-Oxo/Hydroxy Group Acid ~9.5 Based on isocytosine and uracil. ttu.ee

Fragmentation Pathways under Ionization Conditions (e.g., Electrospray Ionization)

Under electrospray ionization mass spectrometry (ESI-MS), this compound (Molecular Weight: 203.2 g/mol ) would be expected to protonate to form the [M+H]⁺ ion at m/z 204.2. The subsequent fragmentation (MS/MS) of this ion would provide structural information. While specific data for this compound is unavailable, likely fragmentation pathways can be predicted based on the fragmentation of related structures like pyrimidines, phenols, and anilines. acs.orgsapub.orgiosrjournals.orglibretexts.org

Common fragmentation pathways for protonated pyrimidines involve the loss of small neutral molecules. acs.orgacs.org Key fragmentation routes for the [M+H]⁺ ion of this compound would likely include:

Loss of Phenol (B47542): Cleavage of the ether linkage could result in the loss of a neutral phenol molecule (C6H6O, 94 Da), leading to a fragment ion at m/z 110.

Loss of CO: Decarbonylation from the pyrimidinone tautomer is a common pathway for such structures, which would produce a fragment ion at m/z 176.

Loss of HCN or H₂NCN: Fission of the pyrimidine ring itself can lead to the elimination of hydrogen cyanide (HCN, 27 Da) or cyanamide (B42294) (H₂NCN, 42 Da), which are characteristic fragmentations for nitrogen-containing heterocycles. acs.org

Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo an RDA reaction, breaking it into smaller charged and neutral fragments.

The presence of fragile moieties like ether and hydroxyl groups can lead to significant in-source fragmentation, where the molecule breaks apart within the ion source before mass analysis. nih.gov

Table 3: Predicted Major Fragment Ions of Protonated this compound ([M+H]⁺ = 204.2)

Proposed Fragment Ion (m/z) Neutral Loss Formula of Neutral Loss
176.2 Carbon Monoxide CO
110.1 Phenol C₆H₆O
109.1 Phenoxy Radical C₆H₅O•

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a significant lack of specific experimental data for the chemical compound This compound . Despite extensive searches for advanced structural and spectroscopic information, detailed research findings on its crystallographic analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are not publicly available.

The user's request for an article focusing solely on the advanced characterization of this compound cannot be fulfilled at this time due to the absence of the necessary primary research data in the public domain. The stringent requirement to adhere to a detailed outline covering single crystal X-ray diffraction, specific one- and two-dimensional NMR studies, and mass fragmentation analysis necessitates access to dedicated studies on this particular molecule.

While research exists for analogous pyrimidine derivatives, such as those with methyl or methoxy (B1213986) groups at the 6-position, this information is not applicable to the phenoxy-substituted compound . The substitution of a phenoxy group for an alkyl or alkoxy group would significantly alter the molecule's electronic properties, crystal packing, and spectroscopic signatures. Therefore, using data from these analogs would be scientifically inaccurate and would not address the specific subject of the request.

Further investigation into the synthesis and characterization of this compound is required within the scientific community before a detailed and accurate article on its structural elucidation and spectroscopic properties can be composed.

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry for Molecular and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for 2-Amino-4-hydroxy-6-phenoxypyrimidine, which would provide insight into its molecular weight and ionization characteristics in solution, is not available in the reviewed literature. Typically, ESI-MS analysis of similar amino-hydroxy-pyrimidine derivatives would be conducted in both positive and negative ionization modes to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The study of fragmentation patterns under tandem mass spectrometry (MS/MS) conditions would further help in confirming the structure by showing losses of characteristic fragments. sigmaaldrich.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no available GC-MS data for this compound in the searched scientific databases. GC-MS analysis would provide information on the compound's volatility and thermal stability, along with its electron ionization (EI) mass spectrum. The mass spectrum would show the molecular ion peak and a specific fragmentation pattern resulting from the cleavage of bonds within the molecule, which is crucial for structural confirmation.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

A specific experimental infrared (IR) spectrum for this compound could not be found. A theoretical analysis would predict characteristic vibrational modes. For instance, the amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. mdpi.com The hydroxyl (-OH) and N-H stretching bands associated with the pyrimidine (B1678525) ring could lead to broad absorptions due to hydrogen bonding. niscpr.res.in The C=O stretching vibration of the keto tautomer is expected in the region of 1630-1660 cm⁻¹. niscpr.res.in Furthermore, characteristic bands for the phenoxy group, including C-O-C stretching and aromatic C-H and C=C vibrations, would be expected.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Specific UV-Vis absorption data for this compound is not documented in the available literature. The UV-Vis spectrum is determined by the chromophoric system of the molecule, which consists of the pyrimidine ring substituted with amino, hydroxyl, and phenoxy groups. These substituents would influence the π → π* and n → π* electronic transitions. It is known that the absorption maxima of pyrimidine derivatives are sensitive to solvent polarity and pH, which can cause bathochromic (red) or hypsochromic (blue) shifts. niscpr.res.in For related aminopyrimidine derivatives, absorption bands are typically observed in the UV region. mdpi.com

Theoretical and Computational Investigations of 2 Amino 4 Hydroxy 6 Phenoxypyrimidine

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. scirp.org By optimizing the molecular geometry, DFT calculations can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A small energy gap suggests that a molecule is more reactive and has higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For related heterocyclic compounds, DFT calculations at the B3LYP level of theory have been used to determine these properties. nih.gov For example, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be low, indicating high chemical reactivity. nih.gov Similar calculations for 2-amino-4-hydroxy-6-phenoxypyrimidine would elucidate its electronic characteristics and potential for chemical interactions. Global reactivity descriptors, which provide further insight into a molecule's behavior, can be derived from the HOMO and LUMO energy values. materialsciencejournal.orgnih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents theoretical parameters commonly calculated in DFT studies to describe molecular reactivity. The values are illustrative of the outputs from such an analysis.

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their photophysical properties, such as electronic absorption spectra (UV-Vis). materialsciencejournal.org This method calculates the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org

TD-DFT is particularly useful for investigating solvatochromism—the change in a substance's color or spectral properties when dissolved in different solvents. mdpi.com By incorporating solvent models like the Polarizable Continuum Model (PCM), TD-DFT can simulate how the solvent environment affects the molecule's electronic transitions. researchgate.net For instance, studies on 2-amino-4,6-diphenylnicotinonitriles have used TD-DFT to understand solvent-dependent shifts in their fluorescence spectra. mdpi.com A similar investigation on this compound would reveal how its absorption and emission properties are influenced by solvent polarity, providing insights into its potential use in applications like fluorescent sensors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The phenoxy group attached to the pyrimidine (B1678525) ring in this compound can rotate, leading to different spatial orientations. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with biological targets.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By applying Newton's laws of motion, MD simulations can explore the conformational landscape of a molecule in a simulated environment, such as in aqueous solution. mdpi.com These simulations provide a dynamic picture of molecular flexibility, hydrogen bonding patterns, and interactions with solvent molecules. For pyrimidine-related structures, MD simulations can reveal how the molecule behaves in a biological context, which is essential for rational drug design.

Reaction Mechanism Studies and Transition State Determination

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. nih.gov For the synthesis of pyrimidine derivatives, which often involves multi-component reactions like the Biginelli reaction, DFT calculations can be used to map the entire reaction pathway. nih.govresearchgate.net

This involves identifying all intermediates and, crucially, the transition states (TS)—the highest energy points along the reaction coordinate that connect reactants to products. rsc.org The calculated energy of the transition state determines the activation energy barrier of a reaction step; a lower barrier indicates a more favorable and faster reaction. rsc.orgresearchgate.net For example, a theoretical study on the synthesis of pyrido[2,3-d]pyrimidines detailed the free energy barriers for key steps like Knoevenagel condensation and Michael addition. nih.gov A similar computational investigation into the synthesis of this compound would provide a deep understanding of its formation, helping to optimize reaction conditions for higher yields. nih.gov

Computational Prediction of Pharmacokinetic Parameters (e.g., ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models have become essential tools in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. researchgate.netfrontiersin.org

These computational models predict various parameters based on the molecule's structure. Key predictions include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. frontiersin.org Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated to assess the compound's potential to be an orally active drug. nih.gov Studies on other heterocyclic compounds have successfully used these models to predict their ADMET profiles, guiding further development. researchgate.netnih.gov A computational ADME analysis of this compound would provide a crucial preliminary assessment of its drug-like properties.

Table 2: Typical Parameters Evaluated in Computational ADME Prediction This table outlines key pharmacokinetic properties predicted by in silico models, which are critical for assessing a compound's potential as a drug.

Category Parameter Significance
Absorption Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.
Absorption Lipinski's Rule of FiveAssesses drug-likeness for oral administration based on molecular weight, lipophilicity, and H-bond donors/acceptors.
Distribution Blood-Brain Barrier (BBB) PenetrationPredicts if the compound can cross into the central nervous system. frontiersin.org
Distribution Plasma Protein Binding (PPB)Affects the amount of free drug available to exert its effect. frontiersin.org
Metabolism CYP450 Substrate/InhibitorPredicts interaction with key metabolic enzymes, which can lead to drug-drug interactions.
Excretion Total ClearanceEstimates the rate at which the drug is eliminated from the body.
Toxicity hERG InhibitionAssesses the risk of cardiac toxicity.
Toxicity Carcinogenicity/MutagenicityPredicts long-term toxicity risks. frontiersin.org

Biological and Pharmacological Significance of Pyrimidine Derivatives

Exploration of Pharmacological Activities of Related Pyrimidine (B1678525) Analogues

The structural framework of pyrimidine is a privileged scaffold in drug discovery, with numerous synthetic analogues demonstrating potent and varied pharmacological effects. juniperpublishers.comresearchgate.net Researchers have systematically modified the pyrimidine core to enhance biological activity and selectivity, leading to the identification of compounds with significant therapeutic promise.

Substituted pyrimidine derivatives have emerged as a promising class of antihypertensive agents. nih.gov A study on 5-(substituted-benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetriones revealed that certain compounds, such as SR-5, SR-8, SR-9, and SR-10, effectively reduced blood pressure in deoxycorticosterone acetate-salt induced hypertensive rats. researchgate.net These compounds demonstrated vasodilatory effects, which were found to be mediated through calcium channel antagonism, as well as antioxidant and anti-inflammatory pathways. researchgate.net The vasodilator effect was noted to be independent of the endothelium. researchgate.net

Further research into dihydropyrimidine (B8664642) derivatives identified them as potent calcium channel blockers. nih.gov Structure-activity relationship studies indicated that specific substitutions, such as a 1-(phenylmethyl)-4-piperidinyl carbamate (B1207046) moiety at the N3 position and a sulfur atom at the C2 position, were optimal for vasorelaxant activity. nih.gov One such enantiomer, 12a, was found to be as potent as nifedipine (B1678770) and amlodipine (B1666008) in vitro and exhibited a longer duration of action than nifedipine in spontaneously hypertensive rats. nih.gov

Another series of pyrimidine derivatives, designed based on a nifedipine-like structure, also showed significant blood pressure-lowering effects in rabbits. consensus.appresearchgate.net Compounds 5a, 5b, 9b, and 9c from this series demonstrated calcium channel blocking activity on rabbit aortae, with relaxation percentages ranging from 74.4% to 89.2%. consensus.appresearchgate.net Notably, histopathological examination of rat aorta treated with compound 5b showed an intense expression of endothelial nitric oxide synthase (eNOS), suggesting that its antihypertensive effect is also mediated through the activation of eNOS expression. consensus.appresearchgate.net

Table 1: Antihypertensive Activity of Selected Pyrimidine Derivatives

Compound Animal Model Mechanism of Action Observed Effect Reference
SR-5, SR-8, SR-9, SR-10 Deoxycorticosterone acetate-salt rats Ca²⁺ antagonist, antioxidant, anti-inflammatory Blood pressure reduction, vasodilation researchgate.net
12a (Dihydropyrimidine) Spontaneously hypertensive rat Calcium channel blocker Potent and long-acting antihypertensive activity nih.gov
5a, 5b, 9b, 9c Rabbit Calcium channel blocker Decrease in mean arterial blood pressure (51.4 to 78.2 mmHg) consensus.appresearchgate.net

Pyrimidine derivatives have been extensively investigated as antagonists for adenosine (B11128) receptors, which are implicated in various physiological and pathological processes. nih.govacs.org Research has led to the development of potent and highly selective antagonists for the human A3 adenosine receptor (hA3AR). nih.govfigshare.com Two series of diaryl 2- or 4-amidopyrimidines were synthesized and evaluated, with some compounds showing remarkable affinity (Ki < 10 nM) and high selectivity for the A3 subtype over A1, A2A, and A2B receptors. nih.govacs.orgfigshare.com

The pyrazolo-triazolo-pyrimidine class of compounds has also been identified as a promising family of human A3 adenosine receptor antagonists. nih.gov Structure-activity relationship studies on these compounds have highlighted that a small substituent at the N8 position and an unsubstituted phenyl carbamoyl (B1232498) moiety at the N5 position are crucial for high potency and selectivity. nih.gov The pyrimidine core is a recurring motif in many bi- and tricyclic adenosine receptor antagonists, reflecting its importance in mimicking the endogenous ligand, adenosine. acs.org

Table 2: Affinity of Pyrimidine Analogues at Human Adenosine Receptors

Compound Class Target Receptor Key Structural Features for Activity Affinity (Ki) Reference
Diaryl 2- or 4-amidopyrimidines Human A3 Aryl fragments on the amidopyrimidine template < 10 nM for some derivatives nih.govacs.orgfigshare.com

The pyrimidine scaffold is a key component in many anticancer agents, and numerous novel derivatives have been synthesized and evaluated for their cytotoxic properties. nih.govekb.eg A series of novel 4,6-disubstituted pyrimidine derivatives were tested in vitro against a panel of cancer cell lines including SIHA, IMR-32, A549, PANC-1, DU145, and MDA-MB-231, with different compounds showing selective inhibition against specific cell lines. veterinaria.org Similarly, 2,5-disubstituted pyrimidines have demonstrated moderate anticancer effects against HeLa cell lines. veterinaria.org

Pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxicity against HCT-116, A549, HepG2, and MCF-7 cell lines, with some analogues exhibiting superior cytotoxicity compared to the standard drug doxorubicin (B1662922). veterinaria.org Another study on novel pyrimidine derivatives found that all tested compounds inhibited the proliferation of various cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549). nih.gov These compounds were also noted for their lipophilic character, which influences their affinity for molecular targets and transport across biological membranes. nih.gov

Furthermore, some pyrimidine derivatives have been found to induce apoptosis in cancer cells. veterinaria.org For instance, novel anilino-substituted pyrimidine sulfonamides were shown to induce apoptosis in the K562 cancer cell line, with IC50 values ranging from 5.6 to 12.3 µM. veterinaria.org

Table 3: Cytotoxic Activity of Selected Pyrimidine Derivatives

Derivative Class Cancer Cell Line(s) IC50 Values Mechanism of Action Reference
Anilino substituted pyrimidine sulfonamides K562 5.6 to 12.3 µM Induction of apoptosis veterinaria.org
Pyrazolo[1,5-a]pyrimidines HCT-116, A549, HepG2, MCF-7 Not specified, but superior to doxorubicin for some Cytotoxicity veterinaria.org
Pyrido[2,3-d]pyrimidines A549 Derivative 2d showed strong cytotoxicity at 50 µM Cytotoxicity nih.gov

The pyrimidine nucleus is a versatile scaffold that gives rise to compounds with a wide range of biological activities. nih.govjuniperpublishers.com Screening of pyrimidine derivatives has revealed significant therapeutic potential beyond anticancer and antihypertensive effects, including antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. nih.govwjarr.comorientjchem.orgresearchgate.net For example, pyrimethamine (B1678524) is a known inhibitor of dihydrofolate reductase in malarial plasmodia. wjarr.com Several antibiotics, such as Amicetine and Bacimethrin, also contain a pyrimidine moiety. wjarr.com

Newly synthesized indolyl-pyrimidine derivatives have demonstrated potent antibacterial activity against S. aureus and E. coli. wjarr.com Additionally, various pyrimidine derivatives have shown antifungal activity. orientjchem.org The broad spectrum of activity associated with pyrimidines highlights their importance in the discovery and development of new therapeutic agents for a variety of diseases. nih.govjuniperpublishers.com

Enzymatic Interactions and Biochemical Pathway Involvement

The structural similarity of pyrimidines to endogenous molecules allows them to interact with various enzymes and participate in or inhibit critical biochemical pathways.

The enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase (HPPK) is a key enzyme in the folate biosynthesis pathway. ecmdb.cawikipedia.org This pathway is essential for the synthesis of purines, thymidylate, and other crucial metabolites. arizona.eduresearchgate.net HPPK catalyzes the transfer of a pyrophosphate group from ATP to 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine. wikipedia.orgmonarchinitiative.org The product of this reaction is a precursor for the synthesis of dihydrofolate. nih.gov

The substrate for HPPK, 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine, contains a pteridine (B1203161) ring system, which is a fused bicyclic structure composed of a pyrimidine ring and a pyrazine (B50134) ring. The 2-amino-4-hydroxypyrimidine portion of this substrate is critical for its recognition and binding within the active site of the HPPK enzyme. nih.gov The enzyme specifically recognizes the pterin (B48896) moiety, which is structurally analogous to the core of folate. nih.gov Due to its essential role in bacterial folate synthesis, HPPK is considered a potential target for the development of novel antimicrobial agents. ecmdb.ca

Biosynthetic Pathways of Pteridine Derivativesnih.gov

Pteridines are another class of nitrogen-containing heterocyclic compounds, composed of fused pyrimidine and pyrazine rings. researchgate.net They are crucial for many biological processes, and their biosynthesis is a well-studied pathway. researchgate.net The primary precursor for all pteridines is Guanosine triphosphate (GTP). pnas.orgwikipedia.org

The biosynthetic pathway begins with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. This multi-step reaction is catalyzed by the enzyme GTP cyclohydrolase I (GCH) , which is often the rate-limiting enzyme in the pathway. nih.govnih.govnih.gov This initial step involves the hydrolytic removal of formate (B1220265) from the guanine (B1146940) ring of GTP, followed by cyclization. nih.gov

From 7,8-dihydroneopterin triphosphate, the pathway branches out to produce a variety of pteridine derivatives. One of the key subsequent enzymes is 6-pyruvoyltetrahydropterin synthase (PTPS) , which converts the neopterin (B1670844) intermediate into 6-pyruvoyltetrahydropterin. nih.govnih.gov This compound serves as a crucial branch point for the synthesis of other important pterins.

One of the most significant products of this pathway is tetrahydrobiopterin (B1682763) (BH4) , an essential cofactor for several aromatic amino acid hydroxylase enzymes involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthase. nih.govwikipedia.org Other branches of the pathway lead to the formation of pigments, such as the drosopterins (red eye pigments in Drosophila) and folates (a family of B vitamins). pnas.orgwikipedia.orgmdpi.com

Table 2: Key Enzymes in the Early Pteridine Biosynthetic Pathway

EnzymeAbbreviationFunction
GTP cyclohydrolase IGCHCatalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. nih.govnih.govnih.gov
6-pyruvoyltetrahydropterin synthasePTPSConverts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. nih.govnih.gov
Sepiapterin ReductaseSRCatalyzes the final steps in the synthesis of tetrahydrobiopterin (BH4). nih.gov
Dihydropteroate synthetaseDHPSAn enzyme in microorganisms that synthesizes dihydrofolic acid from pteridine precursors. wikipedia.org

Non-Pharmacological Applications (e.g., Mothproofing Agents)ignited.inindexcopernicus.com

Beyond their extensive use in medicine, pyrimidine derivatives have significant applications in other industries, particularly in agriculture. ignited.inorientjchem.org Their inherent biological activity makes them effective as agrochemicals, including fungicides and herbicides. orientjchem.orgnih.gov

Several commercial fungicides are based on the pyrimidine scaffold. Compounds like cyprodinil, pyrimethanil, and diflumetorim (B165605) are used to control phytopathogenic fungi that can infect and damage crops. nih.gov The development of new pyrimidine-based fungicides is an active area of research aimed at combating fungal resistance to existing treatments. nih.gov

In addition to their fungicidal properties, certain pyrimidine derivatives are used as herbicides. ijpsr.comorientjchem.org For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a known environmental transformation product of several sulfonylurea herbicides, which are widely used for weed control in agriculture. nih.gov Patents have been filed for various pyrimidine derivatives designed specifically as antimicrobial agents for agricultural use, highlighting their stability and effectiveness in protecting plants. google.comgoogle.com

While the outline specifies mothproofing agents, the available literature more broadly points to the use of pyrimidines as general pesticides and biocides. The principles underlying their use as agricultural fungicides and herbicides—disrupting key biological processes in target organisms—are analogous to how a chemical agent would function for mothproofing, which involves deterring or eliminating insect larvae like the common clothes moth.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

A crucial first step in the comprehensive study of 2-Amino-4-hydroxy-6-phenoxypyrimidine is the development of efficient and sustainable synthetic methodologies. While general methods for the synthesis of substituted pyrimidines are well-established, specific routes tailored for this phenoxy derivative are not extensively documented. researchgate.netrsc.org Future research should focus on:

Adaptation of Existing Methods: Investigating the applicability of known pyrimidine (B1678525) syntheses, such as the condensation of guanidine (B92328) with β-dicarbonyl compounds or their equivalents, where one of the carbonyl groups is part of a phenoxy-containing precursor. researchgate.net

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) as a rapid and efficient method for the preparation of this compound, a technique that has proven successful for other pyrimidine derivatives. rsc.org

A comparative analysis of potential synthetic strategies is presented in the table below.

Synthetic ApproachPotential AdvantagesPotential Challenges
Classical CondensationWell-established, readily available starting materials.Harsh reaction conditions, potential for side products.
Metal-Catalyzed Cross-CouplingHigh efficiency, good functional group tolerance.Catalyst cost and removal, optimization of reaction conditions.
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency.Specialized equipment required, scalability considerations.

Advanced Spectroscopic and Structural Investigations

A thorough characterization of the molecular structure of this compound is fundamental to understanding its properties and reactivity. Future research should employ a suite of advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies will be essential to confirm the chemical structure and provide insights into the electronic environment of the pyrimidine and phenoxy rings.

Infrared (IR) Spectroscopy: IR analysis will help to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H, O-H, C=N, and C-O bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for determining the exact molecular weight and fragmentation patterns, further confirming the compound's identity.

X-ray Crystallography: Single-crystal X-ray diffraction studies are paramount to unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Refined Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the electronic structure and reactivity of this compound. nih.govmaterialssquare.commit.edu Future computational investigations should include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic parameters, which can be correlated with experimental data.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack, offering insights into the compound's reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Exploration of New Biological Targets and Mechanisms of Action

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents. nih.govresearchgate.net The presence of the amino, hydroxyl, and phenoxy moieties in this compound suggests its potential for diverse biological activities. Future research should focus on screening this compound against a variety of biological targets, including but not limited to:

Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi is warranted, given that many pyrimidine derivatives exhibit potent antimicrobial properties. ijpsjournal.comnih.gov

Anticancer Activity: Screening against various cancer cell lines is a promising avenue, as numerous pyrimidine analogues have been developed as anticancer agents.

Enzyme Inhibition: Investigating the inhibitory potential against specific enzymes, such as kinases or urease, which are known targets for pyrimidine-based drugs. nih.govnih.gov

Antiviral Activity: Given the role of pyrimidines in nucleoside analogues, testing for antiviral activity against a range of viruses is a logical step.

Potential for Derivatization and Scaffold Modification for Enhanced Functionality

The structure of this compound offers multiple sites for chemical modification, providing a platform for the generation of a library of novel derivatives with potentially enhanced biological activities or material properties. Future derivatization strategies could include:

Modification of the Amino Group: Alkylation, acylation, or arylation of the amino group can lead to a diverse range of amides and substituted amines.

Functionalization of the Hydroxyl Group: Etherification or esterification of the hydroxyl group can alter the compound's solubility and pharmacokinetic properties.

Substitution on the Phenoxy Ring: Introducing various substituents onto the phenyl ring of the phenoxy group can modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity.

The systematic exploration of these future research directions will be instrumental in elucidating the fundamental properties and potential applications of this compound, paving the way for its utilization in the development of new pharmaceuticals and functional materials.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-hydroxy-6-phenoxypyrimidine and its derivatives?

The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution . For example, analogs like 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines are synthesized via reductive amination of aldehyde intermediates with aryl amines under controlled pH (~6) using sodium cyanoborohydride (NaBH3CN) in dry methanol . Optimized oxidation steps (e.g., Dess-Martin periodinane, 91% yield) may precede this to generate key intermediates like thienopyrimidine aldehydes . For phenoxy-substituted derivatives, substitution reactions with phenol derivatives under basic conditions (e.g., K2CO3 in DMF) are plausible, though exact protocols require adaptation based on steric and electronic effects of substituents.

Q. How can spectroscopic techniques confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example:

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), hydroxyl (δ ~10–12 ppm, broad), and amino groups (δ ~5–6 ppm, exchangeable) should align with theoretical splitting patterns.
  • ¹³C NMR : Carbon signals for pyrimidine ring carbons (C2, C4, C6) and phenoxy substituents should match computational predictions (e.g., DFT calculations) .
  • IR : Stretching vibrations for N-H (~3300 cm⁻¹), O-H (~3200 cm⁻¹), and C=O (if present, ~1650 cm⁻¹) confirm functional groups .

Discrepancies in spectral data may indicate impurities or tautomeric forms (e.g., keto-enol tautomerism in hydroxy-pyrimidines) .

Advanced Research Questions

Q. How do substituent variations (e.g., phenoxy vs. methyl) influence the reactivity and bioactivity of 2-Amino-4-hydroxy-6-substituted pyrimidines?

Substituents alter electronic and steric profiles, impacting both chemical reactivity and biological interactions. For instance:

  • Phenoxy groups enhance π-π stacking with biological targets (e.g., enzyme active sites), potentially improving binding affinity compared to methyl groups .
  • Trifluoromethyl groups (as in 2-Amino-4-hydroxy-6-trifluoromethylpyrimidine) increase lipophilicity and metabolic stability, as seen in analogs with improved dihydrofolate reductase (DHFR) inhibition .
  • Methoxy or chloro substituents may hinder reductive amination due to steric bulk or electron-withdrawing effects, necessitating alternative synthetic routes .

Comparative studies using X-ray crystallography (e.g., Acta Crystallographica data ) and molecular docking can validate these effects.

Q. What experimental strategies resolve contradictions in reaction yields during derivative synthesis?

Yield discrepancies often arise from competing reaction pathways or intermediate instability . For example:

  • In reductive amination of 2,5-dichloroaniline, poor reactivity was attributed to insufficient imine formation. Switching to pre-formed imine intermediates improved yields .
  • Oxidant selection (e.g., Dess-Martin periodinane vs. ceric ammonium nitrate) significantly impacts aldehyde intermediate purity and yield (91% vs. <50%) .
  • pH control (pH 6–7) during NaBH3CN-mediated reductions minimizes side reactions like over-reduction or decomposition .

Systematic optimization via Design of Experiments (DoE) or high-throughput screening is recommended for phenoxy-substituted analogs.

Q. How can mechanistic studies enhance the synthesis of this compound analogs?

Mechanistic insights guide condition optimization:

  • Reductive amination : Protonation of the imine intermediate is critical for NaBH3CN reactivity. Lower pH (~6) stabilizes the iminium ion, accelerating reduction .
  • Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., NO2) at the para position of phenoxy rings activate the pyrimidine ring for substitution, but steric hindrance from ortho substituents may require elevated temperatures .
  • Tautomer equilibria : Hydroxy-pyrimidines exist in keto-enol forms, affecting reactivity. Solid-state NMR or X-ray diffraction can identify dominant tautomers under synthesis conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.